(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone
CAS No.: 6343-00-6
VCID: VC18783481
Molecular Formula: C17H18O6
Molecular Weight: 318.32 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone is a complex organic compound featuring a distinctive phenolic structure. It consists of two aromatic rings: one with a hydroxyl and a methoxy group, and the other with three methoxy groups. This arrangement contributes to its potential biological activity and chemical reactivity. The compound's CAS number is 96405-61-7, and its molecular formula is C17H18O6, with a molecular weight of approximately 318.32 g/mol . SynthesisThe synthesis of (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone typically involves the condensation of 2-hydroxy-3-methoxyacetophenone with 2,4,6-trimethoxybenzaldehyde under acidic conditions to yield the desired ketone product. This method leverages the reactivity of the functional groups present in the starting materials to form the complex phenolic structure of the target compound. Biological ActivityThe biological activity of (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone is significant due to its structural features. It may exhibit antioxidant, antimicrobial, and anti-inflammatory properties, similar to other compounds with phenolic structures. In silico studies using software like PASS (Prediction of Activity Spectra for Substances) can predict interactions and potential side effects based on structural similarities with known bioactive compounds. Comparison with Similar Compounds
This comparison highlights the unique arrangement of methoxy groups in (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone, which may enhance its solubility and bioavailability compared to other similar compounds. Potential ApplicationsGiven its potential biological activities, (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone is a candidate for further research in medicinal chemistry. Its antioxidant and anti-inflammatory properties could be explored for therapeutic applications, particularly in diseases where oxidative stress and inflammation play key roles. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 6343-00-6 | |||||||||||||||
Product Name | (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone | |||||||||||||||
Molecular Formula | C17H18O6 | |||||||||||||||
Molecular Weight | 318.32 g/mol | |||||||||||||||
IUPAC Name | (2-hydroxy-3-methoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone | |||||||||||||||
Standard InChI | InChI=1S/C17H18O6/c1-20-10-8-13(22-3)15(14(9-10)23-4)17(19)11-6-5-7-12(21-2)16(11)18/h5-9,18H,1-4H3 | |||||||||||||||
Standard InChIKey | HIXCOZUWCXSJDH-UHFFFAOYSA-N | |||||||||||||||
Canonical SMILES | COC1=CC=CC(=C1O)C(=O)C2=C(C=C(C=C2OC)OC)OC | |||||||||||||||
PubChem Compound | 240479 | |||||||||||||||
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume